1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea
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Overview
Description
1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea is a synthetic organic compound with the molecular formula C15H16N2O2S and a molecular weight of 288.37 g/mol. This compound features a unique structure combining an isochroman moiety, a thiophene ring, and a urea linkage, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isochroman-3-ylmethyl intermediate, followed by its reaction with thiophene-2-yl isocyanate under controlled conditions. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process may require catalysts or reagents like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the isochroman, thiophene, or urea moieties.
Scientific Research Applications
1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea has several scientific research applications, including:
Biology: Researchers study this compound for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: While not widely used in industrial applications, it serves as a model compound for studying the properties and reactivity of similar structures.
Mechanism of Action
The mechanism of action of 1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites within these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subject to ongoing research, with studies focusing on elucidating the precise molecular mechanisms.
Comparison with Similar Compounds
1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea can be compared to other similar compounds, such as:
N-(isochroman-3-ylmethyl)-2-phenoxyacetamide: This compound shares the isochroman moiety but differs in its functional groups, leading to distinct chemical and biological properties.
N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide:
The uniqueness of this compound lies in its specific combination of structural elements, which confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1-methyl-3-thiophen-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-18(16(19)17-15-7-4-8-21-15)10-14-9-12-5-2-3-6-13(12)11-20-14/h2-8,14H,9-11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRJIHSOSIOOKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)NC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.